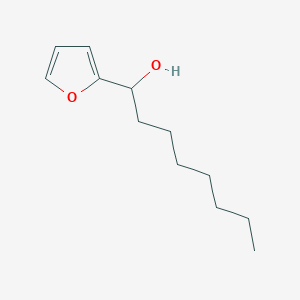

Furyl octanol

説明

Furyl octanol is an organic compound that features a furan ring attached to an octanol chain. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The furan ring, a five-membered aromatic ring with one oxygen atom, imparts distinct reactivity and stability to the molecule.

特性

分子式 |

C12H20O2 |

|---|---|

分子量 |

196.29 g/mol |

IUPAC名 |

1-(furan-2-yl)octan-1-ol |

InChI |

InChI=1S/C12H20O2/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12/h7,9-11,13H,2-6,8H2,1H3 |

InChIキー |

CIGBORPAYIDGBE-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCC(C1=CC=CO1)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Furyl octanol can be synthesized through several methods. One common approach involves the aldol condensation of furfural with acetone, followed by hydrogenation and selective deoxygenation. The reaction typically employs a hydrophilic palladium/niobium phosphate catalyst under mild conditions in water . The addition of liquid acids can further enhance the selectivity towards the formation of furyl octanol.

Industrial Production Methods: In industrial settings, furyl octanol is produced using biomass-derived furfural as a starting material. The process involves sequential hydrogenation and hydrogenolysis over bifunctional catalysts. The use of noble-metal-loaded catalysts and acidic additives helps maximize the yield of furyl octanol .

化学反応の分析

Types of Reactions: Furyl octanol undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives such as furoic acid.

Reduction: Hydrogenation of the furan ring can produce tetrahydrofuran derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products:

Oxidation: Furoic acid and other furan derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Halogenated and nitrated furan compounds.

科学的研究の応用

Furyl octanol has a wide range of applications in scientific research:

作用機序

The mechanism of action of furyl octanol involves its interaction with molecular targets through its furan ring and octanol chain. The furan ring can participate in various chemical reactions, while the octanol chain provides hydrophobic interactions. These properties enable furyl octanol to interact with biological membranes and proteins, potentially affecting cellular processes .

類似化合物との比較

Furyl octanol can be compared with other furan derivatives such as:

Furfural: A precursor to furyl octanol, used in the production of resins and solvents.

Furfuryl alcohol: Used in the manufacture of polymers and as a solvent.

Tetrahydrofuran: A solvent with applications in polymer chemistry and pharmaceuticals.

Uniqueness: Furyl octanol’s unique combination of a furan ring and an octanol chain provides distinct chemical and physical properties, making it valuable for specific applications in various fields .

Q & A

Basic Research Questions

Q. How can the octanol-water partition coefficient (log P) of furyl octanol be experimentally determined, and what factors influence its accuracy?

- Methodology : Use the shake-flask method combined with HPLC or UV-Vis spectroscopy to quantify concentrations in both phases. Ensure pH control (e.g., pH 2.0 and 8.0) to account for ionization effects, as demonstrated in azide ion studies . Validate results against computational models (e.g., M11 functional DFT) to resolve discrepancies .

- Key Considerations : Temperature, purity of solvents, and self-association of furyl octanol in octanol may affect measurements. Entropy of melting (ΔSm) can also be incorporated via Walden’s rule for solubility predictions .

Q. What experimental strategies are recommended for optimizing furyl octanol solubility in mixed solvent systems?

- Methodology : Employ factorial design experiments (e.g., 2 × 3 matrix) to test solvent ratios (e.g., octanol/TOA) and phase-separation conditions, as applied in volatile fatty acid recovery . Use melting point data and Hansen solubility parameters to guide solvent selection .

- Data Analysis : Compare experimental solubility with COSMO-SAC model predictions to identify deviations caused by solute-solvent hydrogen bonding .

Advanced Research Questions

Q. How can quantum-chemical calculations predict furyl octanol’s partition coefficients, and what functional yields the highest accuracy?

- Methodology : Apply density functional theory (DFT) with the SMD solvation model. The M11 functional is optimal for octanol/water log P (R² > 0.94), while M06-2X is superior for octanol/air partitioning . Validate using free-energy perturbation (FEP) simulations to account for entropy changes during phase transfer .

- Limitations : Self-association in octanol and conformational flexibility of the furyl group may reduce model accuracy. Hybrid MD-DFT approaches are recommended for dynamic systems .

Q. What thermodynamic drivers govern furyl octanol’s partitioning between octanol and water?

- Methodology : Analyze entropy and enthalpy contributions via molecular dynamics (MD) simulations. Water exhibits entropy gain (~1.3 log P) due to disrupted hydrogen bonds, while octanol loses orientational entropy (~2.9 log P) .

- Experimental Validation : Compare with calorimetric data for ΔH and ΔS of phase transfer. Discrepancies >10% suggest unaccounted solute-solvent interactions .

Q. How do environmental factors (e.g., pH, pollutants) alter furyl octanol’s octanol-water distribution coefficients?

- Methodology : Conduct hierarchical cluster analysis and generalized linear modeling (GLM) to correlate log P with variables like airborne pollutant concentrations, as applied in fungal particle studies . Use reversed-phase chromatography to isolate pH-dependent partitioning effects .

- Data Interpretation : Spearman’s correlation coefficients >0.5 indicate significant environmental modulation. Surface oxidation of furyl octanol by ozone may require FTIR validation .

Contradictions and Resolution

- Log P Discrepancies : Experimental log P values for octanol/water systems (e.g., 1.3 vs. 1.4 in simulations ) highlight the need for multi-method validation. Hybrid experimental-computational workflows are critical.

- Solubility Prediction Limits : Models ignoring solute self-association (e.g., Walden’s rule) may underestimate octanol solubility by >0.5 log units .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。